Boc-4-Aminobutyric acid chemical structure and properties
Boc-4-Aminobutyric acid chemical structure and properties
An In-depth Technical Guide to Boc-4-Aminobutyric Acid for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of N-(tert-Butoxycarbonyl)-4-aminobutyric acid (Boc-4-aminobutyric acid), a critical building block in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical structure, physicochemical properties, and its strategic applications, with a focus on the underlying scientific principles that govern its utility.
Foundational Understanding: Chemical Identity and Structure
Boc-4-aminobutyric acid is a derivative of 4-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1][2] The key structural feature of this compound is the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the amino group.[3] This modification is fundamental to its application in organic synthesis, particularly in peptide chemistry.
The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions.[4][5] This characteristic is crucial for its use in multi-step syntheses where selective deprotection is required. The Boc group's stability under neutral or basic conditions makes it compatible with a variety of reaction conditions, allowing for orthogonal protection strategies in complex molecular constructions.[4]
Chemical Structure Visualization
The structural formula of Boc-4-aminobutyric acid reveals a four-carbon chain with a carboxylic acid group at one end and a Boc-protected amine at the other.
Caption: Chemical structure of Boc-4-aminobutyric acid.
Physicochemical Properties: A Tabulated Summary
A comprehensive understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the key properties of Boc-4-aminobutyric acid.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₄ | [3][6][7] |
| Molecular Weight | 203.24 g/mol | [3][6][7] |
| Appearance | White to off-white crystalline powder | [3][7] |
| Melting Point | 50-62 °C | [3][8] |
| Boiling Point | 78-82 °C at 0.2 mmHg | [8] |
| Solubility | Soluble in methanol | [8] |
| CAS Number | 57294-38-9 | [3][6] |
Synthesis and Manufacturing Considerations
While this guide focuses on the application of Boc-4-aminobutyric acid, a brief overview of the synthesis of its parent compound, 4-aminobutyric acid (GABA), provides valuable context. GABA can be synthesized through various chemical routes, including the hydrolysis of α-pyrrolidone.[9] The Boc-protection of the amino group is typically achieved by reacting GABA with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Core Application: A Building Block in Peptide Synthesis
The primary utility of Boc-4-aminobutyric acid lies in its role as a building block for the synthesis of peptides and peptidomimetics.[3] The Boc protecting group allows for the controlled, stepwise addition of this non-proteinogenic amino acid into a growing peptide chain. This is particularly valuable in the development of novel therapeutic agents, including neuroactive compounds.[3]
The Rationale Behind Boc Protection in Peptide Synthesis
In peptide synthesis, the reactive amino and carboxyl groups of amino acids must be selectively protected and deprotected to ensure the formation of the desired peptide sequence. The Boc group's acid lability allows for its removal without affecting other, more stable protecting groups that may be present on the side chains of other amino acids in the peptide. This orthogonal protection strategy is a cornerstone of modern peptide chemistry.[4]
The general workflow for incorporating a Boc-protected amino acid into a peptide chain is as follows:
Caption: Generalized workflow for solid-phase peptide synthesis using a Boc-protected amino acid.
Experimental Protocol: Incorporation of Boc-4-Aminobutyric Acid into a Peptide Sequence (Illustrative)
This protocol outlines a general procedure for the coupling of Boc-4-aminobutyric acid to a resin-bound peptide. Note: Specific reagents, concentrations, and reaction times may need to be optimized based on the specific peptide sequence and scale of the synthesis.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-4-aminobutyric acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection solution (e.g., 50% Trifluoroacetic acid - TFA in Dichloromethane - DCM)
-
Washing solvents (DMF, DCM, Methanol)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (e.g., 50% TFA in DCM) to the resin and agitate for 1-2 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh solution for 20-30 minutes.
-
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA and the cleaved Boc group.
-
Neutralization: Treat the resin with a solution of 10% DIEA in DMF for 5-10 minutes to neutralize the protonated N-terminal amine. Wash the resin with DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate the Boc-4-aminobutyric acid by dissolving it in DMF with the coupling reagent and DIEA. Allow this mixture to react for 5-10 minutes.
-
Add the activated Boc-4-aminobutyric acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours, or until a ninhydrin test indicates the absence of free primary amines.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Applications Beyond Peptide Synthesis
While its primary role is in peptide synthesis, the unique structure of Boc-4-aminobutyric acid makes it a valuable intermediate in the synthesis of a broader range of organic molecules and pharmaceutical agents.[3] Its use as a GABA analogue allows for the development of compounds that can modulate the activity of GABA receptors, which are important targets for drugs treating anxiety, epilepsy, and other neurological disorders.[1]
Handling, Storage, and Safety
Storage: Boc-4-aminobutyric acid should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight.[3][7] Recommended storage is at 0-8°C.[3]
Safety:
-
May cause skin and eye irritation.[6]
-
May cause respiratory irritation.[6]
-
It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Boc-4-aminobutyric acid is a versatile and indispensable tool in the arsenal of the modern research scientist. Its well-defined chemical properties, particularly the acid-labile nature of the Boc protecting group, provide a reliable and controllable means of incorporating a GABA-like moiety into complex molecules. A thorough understanding of its structure, properties, and reaction characteristics, as outlined in this guide, is essential for its successful application in the synthesis of novel peptides, peptidomimetics, and other biologically active compounds.
References
-
National Institute of Standards and Technology. 4-Aminobutanoic acid. In: NIST Chemistry WebBook. [Link]
-
PubMed. Conversion of 4-aminobutyraldehyde to gamma-aminobutyric acid in striatum treated with semicarbazide and kainic acid. [Link]
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PubMed. Rapid determination of 4-aminobutyric acid and L-glutamic acid in biological decarboxylation process by capillary electrophoresis-mass spectrometry. [Link]
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FooDB. Showing Compound 4-Aminobutyric acid (FDB008937). [Link]
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MDPI. United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). [Link]
- Google Patents. RU2202538C2 - Method of synthesis of 4-aminobutyric acid.
-
PubChem. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]
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ResearchGate. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. [Link]
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MDPI. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. [Link]
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ResearchGate. GC-mass spectrum of 4-aminobutyric acid with its molecular ion peak at 103 m/z. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
LinkedIn. The Role of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric Acid in Modern Drug Discovery. [Link]
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PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
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Wikipedia. GABA. [Link]
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